molecular formula C9H13N3 B2395994 4-[(E)-Hydrazinylidenemethyl]-N,N-dimethylaniline CAS No. 41463-93-8

4-[(E)-Hydrazinylidenemethyl]-N,N-dimethylaniline

Cat. No.: B2395994
CAS No.: 41463-93-8
M. Wt: 163.224
InChI Key: XMEOVXDIXDRWLH-YRNVUSSQSA-N
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Description

4-[(E)-Hydrazinylidenemethyl]-N,N-dimethylaniline is an organic compound derived from the condensation of 4-(dimethylamino)benzaldehyde and hydrazine. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)benzaldehyde hydrazone typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and hydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The molar ratio of the reactants is generally 1:1 .

Industrial Production Methods

While specific industrial production methods for 4-(dimethylamino)benzaldehyde hydrazone are not extensively documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-Hydrazinylidenemethyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone back to the parent aldehyde and hydrazine.

    Substitution: The hydrazone group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Azines and other oxidized derivatives.

    Reduction: 4-(Dimethylamino)benzaldehyde and hydrazine.

    Substitution: Various substituted hydrazone derivatives.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)benzaldehyde hydrazone involves its ability to form Schiff bases with primary amines. This reaction is crucial in various biochemical assays and synthetic applications. The compound can also interact with nucleophiles and electrophiles, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: The parent aldehyde used in the synthesis of the hydrazone.

    Hydrazones: A class of compounds formed by the condensation of hydrazine with aldehydes or ketones.

    Schiff Bases: Compounds formed by the condensation of primary amines with aldehydes or ketones.

Uniqueness

4-[(E)-Hydrazinylidenemethyl]-N,N-dimethylaniline is unique due to its specific structural features, which impart distinct chemical reactivity and biological activity. Its ability to form stable Schiff bases and its chromophoric properties make it valuable in various applications .

Properties

IUPAC Name

4-[(E)-hydrazinylidenemethyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-12(2)9-5-3-8(4-6-9)7-11-10/h3-7H,10H2,1-2H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEOVXDIXDRWLH-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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